Isopropyl-piperidin-4-yl-carbamic acid benzyl ester
Overview
Description
Isopropyl-piperidin-4-yl-carbamic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-piperidin-4-yl-carbamic acid benzyl ester typically involves the reaction of piperidin-4-yl-carbamic acid with isopropyl alcohol and benzyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production. The choice of reactor type and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Isopropyl-piperidin-4-yl-carbamic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of piperidin-4-yl-carbamic acid benzyl ester derivatives with higher oxidation states.
Reduction: Reduction reactions can produce piperidin-4-yl-carbamic acid benzyl ester derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted piperidin-4-yl-carbamic acid benzyl ester derivatives.
Scientific Research Applications
Isopropyl-piperidin-4-yl-carbamic acid benzyl ester has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: The compound has shown potential in drug discovery and development, with applications in the treatment of various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which isopropyl-piperidin-4-yl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Isopropyl-piperidin-4-yl-carbamic acid benzyl ester can be compared with other similar compounds, such as piperidin-4-yl-carbamic acid isobutyl ester and piperidin-4-yl-carbamic acid methyl ester These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
List of Similar Compounds
Piperidin-4-yl-carbamic acid isobutyl ester
Piperidin-4-yl-carbamic acid methyl ester
Piperidin-4-yl-carbamic acid ethyl ester
Piperidin-4-yl-carbamic acid propyl ester
Properties
IUPAC Name |
benzyl N-piperidin-4-yl-N-propan-2-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(15-8-10-17-11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,13,15,17H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMJWOQSIWBTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCNCC1)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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